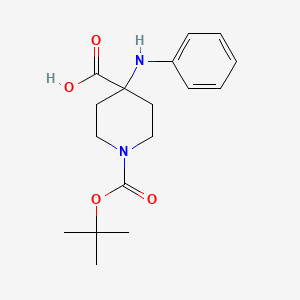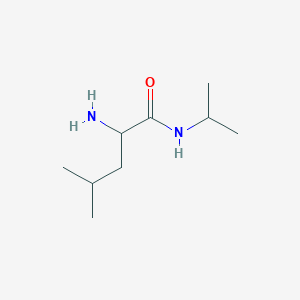![molecular formula C5H8ClN3 B3086626 6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride CAS No. 116056-06-5](/img/structure/B3086626.png)
6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride
概要
説明
6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique triazole ring structure fused with a pyrrole ring, which imparts distinct chemical and biological properties.
作用機序
Target of Action
A structurally similar compound, a derivative of 6,7-dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole, has been reported to exhibit potent inhibitory activity againstreceptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
It can be inferred from related compounds that it may interact with its target, potentially ripk1, to inhibit its activity . This inhibition could lead to changes in cellular processes, particularly those related to cell death.
Biochemical Pathways
Given the potential target of ripk1, it can be inferred that the compound may influence pathways related tonecroptosis , a form of programmed cell death .
Result of Action
Based on the potential inhibition of ripk1, it can be inferred that the compound may have an effect oncell death processes , particularly necroptosis .
生化学分析
Biochemical Properties
6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride has been reported as a potent necroptosis inhibitor . Necroptosis is a form of programmed cell death that is distinct from apoptosis and has been implicated in various inflammatory diseases, neurodegenerative diseases, and cancers . The compound interacts with receptor-interacting protein kinase 1 (RIPK1), a key enzyme involved in the necroptosis pathway .
Cellular Effects
In both human and mouse cellular assays, this compound has displayed potent anti-necroptotic activity . By inhibiting RIPK1, it can influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the allosteric pocket of RIPK1, serving as a type III inhibitor . This binding interaction inhibits the activity of RIPK1, leading to a decrease in necroptosis and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride typically involves a multi-step process. One common method includes the following steps :
Etherification: The initial step involves the etherification of a suitable precursor.
Cyclization: The hydrazone intermediate undergoes cyclization to form the triazole ring.
Reduction: The final step involves the reduction of the intermediate to yield the desired compound.
The overall yield of this synthetic route is approximately 39%, and the final product is characterized using techniques such as 1H NMR and ESI-MS/MS .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to enhance yield and purity.
化学反応の分析
Types of Reactions
6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The triazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce various functional groups into the triazole ring.
科学的研究の応用
6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride has a wide range of scientific research applications, including :
Medicinal Chemistry: The compound is studied for its potential as a necroptosis inhibitor, which could be useful in treating inflammatory diseases, neurodegenerative diseases, and cancers.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Catalysis: The compound can act as a catalyst in various organic reactions, such as cyclizations and condensations.
類似化合物との比較
Similar Compounds
Similar compounds to 6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride include:
- 6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole derivatives
- 6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c][1,2,4]triazolium chloride
Uniqueness
What sets this compound apart from similar compounds is its specific structure and the resulting biological activity.
特性
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.ClH/c1-2-5-7-6-4-8(5)3-1;/h4H,1-3H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSCINMKMVGDAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=CN2C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B3086571.png)

![tert-Butyl 6-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3086598.png)








